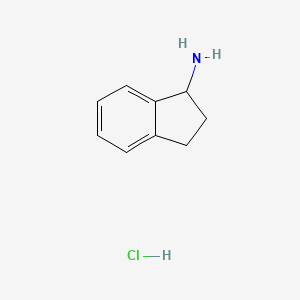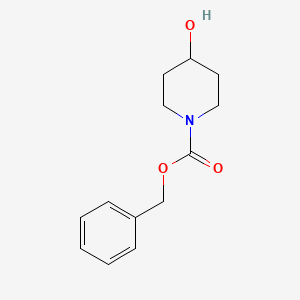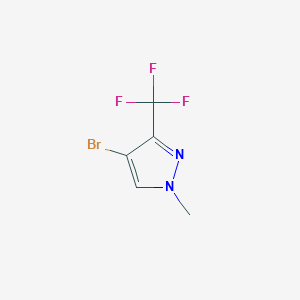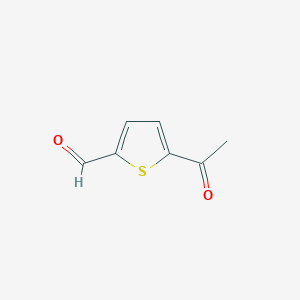
1-苄氧基-3-甲基-2-硝基苯
概述
描述
1-Benzyloxy-3-methyl-2-nitrobenzene is a substituted nitrobenzene compound. It is characterized by the presence of a benzyl group attached to the oxygen atom, a methyl group at the third position, and a nitro group at the second position on the benzene ring. This compound is used in various chemical syntheses and has applications in multiple fields, including organic chemistry and materials science .
科学研究应用
1-Benzyloxy-3-methyl-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Chemical Biology: The compound is used in studies involving the modification of biological molecules
作用机制
Mode of Action
It’s known that nitrobenzene derivatives can participate in various chemical reactions, including nucleophilic substitution and free radical reactions .
Biochemical Pathways
It’s known that nitrobenzene derivatives can undergo redox reactions, potentially affecting various biochemical pathways .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 235 (iLOGP) and 358 (XLOGP3), suggesting that it may have good membrane permeability . Its water solubility is reported to be moderately soluble, which could impact its bioavailability .
Result of Action
It’s known that it may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
生化分析
Biochemical Properties
1-Benzyloxy-3-methyl-2-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it may be used in the preparation of 7-hydroxy-oxindole-3-acetic acid . The interactions between 1-Benzyloxy-3-methyl-2-nitrobenzene and biomolecules are primarily based on its nitro and benzyloxy functional groups, which can participate in nucleophilic substitution and other organic reactions.
Cellular Effects
The effects of 1-Benzyloxy-3-methyl-2-nitrobenzene on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group can undergo reduction reactions within the cell, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various cellular processes, including oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-Benzyloxy-3-methyl-2-nitrobenzene exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, altering their activity. For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular signaling pathways . Additionally, the benzyloxy group can facilitate interactions with hydrophobic regions of proteins, influencing their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyloxy-3-methyl-2-nitrobenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyloxy-3-methyl-2-nitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 1-Benzyloxy-3-methyl-2-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 1-Benzyloxy-3-methyl-2-nitrobenzene can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage.
Metabolic Pathways
1-Benzyloxy-3-methyl-2-nitrobenzene is involved in various metabolic pathways, including those related to its nitro and benzyloxy functional groups. The compound can undergo reduction reactions, leading to the formation of amines and other metabolites . Enzymes such as nitroreductases and cytochrome P450s play a crucial role in the metabolism of 1-Benzyloxy-3-methyl-2-nitrobenzene, influencing its biotransformation and clearance from the body.
Transport and Distribution
Within cells and tissues, 1-Benzyloxy-3-methyl-2-nitrobenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in hydrophobic regions of cells, such as lipid membranes and intracellular organelles. This distribution pattern can influence its biological activity and interactions with cellular components.
Subcellular Localization
The subcellular localization of 1-Benzyloxy-3-methyl-2-nitrobenzene is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
1-Benzyloxy-3-methyl-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-benzyloxy-3-methylbenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of 1-benzyloxy-3-methyl-2-nitrobenzene may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
1-Benzyloxy-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: Potassium permanganate in an alkaline medium
Major Products Formed
Reduction: 1-Benzyloxy-3-methyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Benzyloxy-3-carboxy-2-nitrobenzene
相似化合物的比较
Similar Compounds
1-Benzyloxy-2-methyl-3-nitrobenzene: Similar structure but with the methyl and nitro groups at different positions.
1-Benzyloxy-4-methyl-2-nitrobenzene: Similar structure with the methyl group at the fourth position.
1-Benzyloxy-3-methyl-4-nitrobenzene: Similar structure with the nitro group at the fourth position .
Uniqueness
1-Benzyloxy-3-methyl-2-nitrobenzene is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and interactions in chemical reactions. This unique arrangement allows for selective modifications and applications in various fields .
属性
IUPAC Name |
1-methyl-2-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJNYJMXBJJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391646 | |
| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-21-5 | |
| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
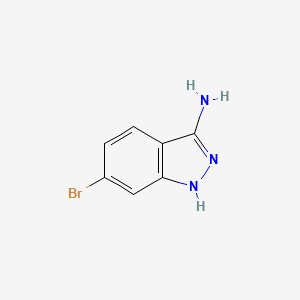
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)
![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)
![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)
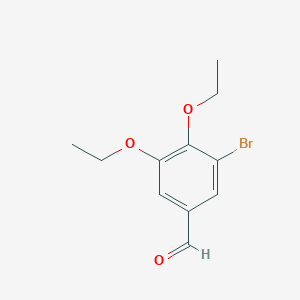
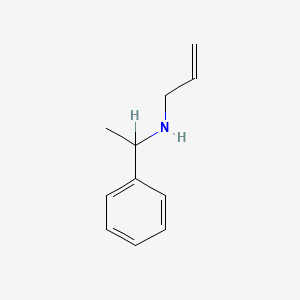
![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
